BDA-366

概要

説明

BDA-366は、Bcl-2 BH4ドメインアンタゴニストとしての可能性から注目を集めている低分子化合物です。従来のBH3ミメティックはBcl-2の疎水性クレフトを標的とするのに対し、this compoundはユニークなアプローチをとります。 Bcl-2とは独立してアポトーシスを誘導し、様々な癌細胞モデルでアポトーシスを誘導するため、さらなる研究のための興味深い候補です .

準備方法

合成経路と反応条件: BDA-366の正確な合成経路は広く文書化されていません。研究者たちは、this compoundを高親和性でBH4ドメインに結合する強力なBcl-2アンタゴニストとして特定しています。その精密な化学合成を解明するには、さらなる研究が必要です。

工業生産方法: 現時点では、this compoundの確立された工業規模の生産方法は存在しません。将来、その潜在的な治療用途が、大規模合成への関心を高める可能性があります。

化学反応の分析

反応の種類: BDA-366の主要な作用機序は、当初提案されていたように、Bcl-2への直接結合によるものではありません。代わりに、this compoundはPI3K/AKT経路を選択的に阻害し、Bcl-2の脱リン酸化とMcl-1タンパク質レベルの低下につながります。 このメカニズムは、従来のBH4ドメインアンタゴニズムとは異なります .

一般的な試薬と条件: this compound合成のための特定の試薬と条件は公表されていません。研究者は、this compoundの化学的挙動と相互作用を研究し続けています。

主な生成物: this compoundは、Baxを直接活性化したり、Bcl-2をBax活性化タンパク質に変換したりすることはありません。 代わりに、Mcl-1のダウンレギュレーションとBcl-2の脱リン酸化に影響を与え、最終的に細胞死を促進します .

4. 科学研究への応用

化学: そのユニークなメカニズムと相互作用を調査します。

生物学: 細胞生存経路に対する影響を調べます。

医学: 癌治療における役割を探ります。

産業: 医薬品開発における用途を検討します。

科学的研究の応用

Chemistry: Investigating its unique mechanism and interactions.

Biology: Studying its effects on cell survival pathways.

Medicine: Exploring its role in cancer therapy.

Industry: Considering its use in drug development.

作用機序

BDA-366のメカニズムは、PI3K/AKT経路の阻害に関与し、Bcl-2の脱リン酸化とMcl-1レベルの低下につながります。 これらの変化は、Bcl-2レベルとは独立して細胞死を促進します .

類似化合物との比較

BDA-366は当初、BH4ドメインアンタゴニストと考えられていましたが、そのユニークなメカニズムはこの見解に挑戦しています。 This compoundをBcl-2を標的とする他の化合物と比較し、その独特の特性を調査するには、さらなる研究が必要です .

特性

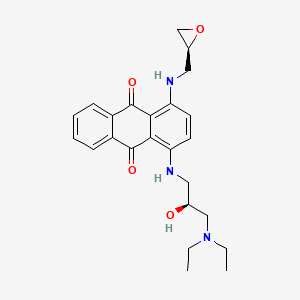

IUPAC Name |

1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOOEVFJWLBLKF-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

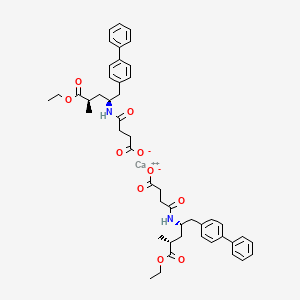

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)